molecular formula C7H15Br2NO B14013749 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide CAS No. 6268-76-4

4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide

Cat. No.: B14013749
CAS No.: 6268-76-4
M. Wt: 289.01 g/mol
InChI Key: NMHIUCBQRSFAJN-UHFFFAOYSA-M
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Description

4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide typically involves the reaction of 4-methylmorpholine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 4-(2-hydroxyethyl)-4-methylmorpholin-4-ium bromide.

Scientific Research Applications

4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or activation of their functions. The compound can also participate in redox reactions, affecting the redox state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-4-methylmorpholin-4-ium chloride
  • 4-(2-Iodoethyl)-4-methylmorpholin-4-ium iodide
  • 4-(2-Fluoroethyl)-4-methylmorpholin-4-ium fluoride

Uniqueness

4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various applications.

Properties

CAS No.

6268-76-4

Molecular Formula

C7H15Br2NO

Molecular Weight

289.01 g/mol

IUPAC Name

4-(2-bromoethyl)-4-methylmorpholin-4-ium;bromide

InChI

InChI=1S/C7H15BrNO.BrH/c1-9(3-2-8)4-6-10-7-5-9;/h2-7H2,1H3;1H/q+1;/p-1

InChI Key

NMHIUCBQRSFAJN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CCBr.[Br-]

Origin of Product

United States

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